molecular formula C15H22N2O3S B5617482 N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5617482
M. Wt: 310.4 g/mol
InChI Key: DKDUZTAKHKWNMM-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as methanesulfonamides, characterized by their molecular structure and reactivity patterns. It has been the subject of various studies to understand its chemical and physical properties.

Synthesis Analysis

The synthesis of similar methanesulfonamide compounds involves complex organic reactions. Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide have detailed synthesis processes involving halogenated phenyl groups and methanesulfonamide structures (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

Molecular Structure Analysis

Molecular and supramolecular structures of related compounds have been reported, highlighting key torsion angles and hydrogen bonding patterns. For instance, the study on N-(2,5-Dichlorophenyl)methanesulfonamide provides insights into the conformation of N—H bonds and geometric parameters (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamides like N-(3,4-Dimethylphenyl)methanesulfonamide have been shown to form chains through N—H...O hydrogen bonding, indicating their reactivity and potential for forming complex molecular structures (Gowda, Foro, & Fuess, 2007).

Physical Properties Analysis

The physical properties of methanesulfonamides are influenced by their molecular structure. Studies on ethyl methanesulfonate, for example, provide insights into conformational stability and vibrational spectra, which can be relevant to understanding the physical properties of N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide (Tuttolomondo et al., 2005).

Chemical Properties Analysis

The chemical properties of such compounds can be inferred from studies on their reactivity and interaction with other molecules. The synthesis and reactivity of various methanesulfonamide derivatives, as explored in the study of methanesulfonamide pyrimidine-substituted compounds, offer valuable insights into the chemical behavior of N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide (Watanabe et al., 1997).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-6-7-14(10-13(12)2)17(21(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDUZTAKHKWNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-Dimethyl-phenyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide

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